molecular formula C17H18Cl3NO B565517 Diclofensine-d3 Hydrochloride CAS No. 1794780-41-8

Diclofensine-d3 Hydrochloride

Cat. No.: B565517
CAS No.: 1794780-41-8
M. Wt: 361.705
InChI Key: PEHOXCSPLOXNOK-NIIDSAIPSA-N
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Description

Diclofensine-d3 Hydrochloride is a deuterium-labeled form of Diclofensine, a potent inhibitor of monoamine reuptake. It primarily blocks the uptake of dopamine, norepinephrine, and serotonin, making it an effective antidepressant. The compound is used extensively in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diclofensine-d3 Hydrochloride involves several key steps:

    Condensation Reaction: The process begins with the condensation of m-anisaldehyde with methylamine to form N-methyl-3-methoxybenzenemethanimine.

    Reduction: This intermediate is then reduced using sodium borohydride to yield (3-methoxybenzyl)methylamine.

    Alkylation: The next step involves alkylation with 3,4-dichlorophenacylbromide to produce the desired intermediate.

    Reduction and Cyclization: Finally, the benzoyl ketone is reduced with sodium borohydride, followed by acid-catalyzed intramolecular cyclization to form Diclofensine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterium labeling in the production process enhances the compound’s stability and allows for precise tracking in metabolic studies.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often use sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Diclofensine-d3 Hydrochloride has diverse applications in scientific research:

    Neuroscience: Used to study the mechanisms of monoamine reuptake and its effects on neurotransmission.

    Pharmacology: Helps in the development of new antidepressant drugs by providing insights into monoamine transporter interactions.

    Drug Discovery: Serves as a reference compound in the screening of potential therapeutic agents.

    Metabolic Studies: The deuterium label allows for precise tracking of the compound’s metabolic pathways .

Mechanism of Action

Diclofensine-d3 Hydrochloride acts as a triple monoamine reuptake inhibitor. It primarily inhibits the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .

Comparison with Similar Compounds

    Nomifensine: Another tetrahydroisoquinoline derivative with similar monoamine reuptake inhibition properties.

    Brasofensine: A potent dopamine reuptake inhibitor with applications in treating Parkinson’s disease.

    Tesofensine: Known for its effects on weight loss and obesity treatment.

Uniqueness: Diclofensine-d3 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Its balanced inhibition of dopamine, norepinephrine, and serotonin reuptake also distinguishes it from other compounds that may have a more selective action .

Biological Activity

Diclofensine-d3 hydrochloride is a deuterated derivative of diclofensine, a compound originally developed as an antidepressant. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Diclofensine is classified as a triple monoamine reuptake inhibitor , primarily affecting the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The compound exhibits high affinity for these transporters, with inhibition constants (K_i) reported as follows:

Transporter K_i (nM)
DAT16.8
NET15.7
SERT51.0

These values indicate that diclofensine is particularly potent in blocking the reuptake of norepinephrine and dopamine, which are critical neurotransmitters involved in mood regulation and cognitive function .

Antidepressant Activity

Diclofensine has been shown to produce significant antidepressant effects in various preclinical models. In the forced swim test (FST) in rats, diclofensine demonstrated dose-dependent reductions in immobility time, suggesting its potential efficacy as an antidepressant . The compound's ability to inhibit the reuptake of multiple monoamines positions it as a candidate for treating major depressive disorder, especially in cases where traditional selective serotonin reuptake inhibitors (SSRIs) fail to provide adequate relief .

Toxicological Profile

The safety profile of diclofensine has been assessed through various pharmacological and toxicological studies. In vitro studies indicate that while diclofensine effectively inhibits monoamine transporters, it does not exhibit significant neurotoxic effects at therapeutic concentrations. However, concerns regarding its potential for abuse due to stimulant properties have been noted, leading to its discontinuation from clinical development despite its effectiveness .

Case Studies and Research Findings

Several studies have explored the behavioral and biochemical impacts of diclofensine:

  • Behavioral Studies : In a study involving chronic mild stress models in rats, administration of diclofensine resulted in significant improvements in depressive-like behaviors compared to control groups . This aligns with its pharmacological profile as a triple reuptake inhibitor.
  • Biochemical Studies : Research has shown that diclofensine increases levels of monoamines in the synaptic cleft by blocking their reuptake, which is crucial for enhancing mood and cognitive function. This mechanism is similar to other antidepressants but with broader action due to its triple inhibition .
  • Comparative Studies : When compared to other antidepressants like venlafaxine and bupropion, diclofensine demonstrated superior efficacy in certain animal models due to its comprehensive action on multiple neurotransmitter systems .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHOXCSPLOXNOK-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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